(3,5-Dichlorophenyl)glycine
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Overview
Description
(3,5-Dichlorophenyl)glycine is an organic compound characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions, and an amino group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichlorophenyl)glycine typically involves the reaction of 3,5-dichloroaniline with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems helps in achieving high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dichlorophenyl)glycine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
(3,5-Dichlorophenyl)glycine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,5-Dichlorophenyl)glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
(3,5-Dichlorophenyl)acetic acid: Similar structure but lacks the amino group.
(3,5-Dichloroaniline): Similar structure but lacks the acetic acid moiety.
(3,5-Dichlorophenyl)glycine: Similar structure but contains a glycine moiety instead of acetic acid.
Uniqueness: this compound is unique due to the presence of both the amino group and the acetic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7Cl2NO2 |
---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
2-(3,5-dichloroanilino)acetic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c9-5-1-6(10)3-7(2-5)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |
InChI Key |
MSZBUVULAMFFEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NCC(=O)O |
Origin of Product |
United States |
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